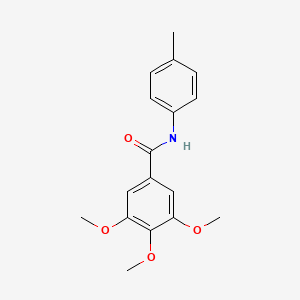
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens.
Mécanisme D'action
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought. It also increases heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It also induces hallucinogenic effects that can be used to study the neural basis of perception and cognition. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several limitations for lab experiments. It is a controlled substance that requires special permits to handle and use. It also has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One direction is to study its effects on other serotonin receptors and neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Finally, more research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the brain and behavior.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can be synthesized by reacting 2,4-dimethylaniline with 4-methoxy-2-methylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in scientific research to study the mechanism of action of hallucinogens. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVBYWTNPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)



![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)